
Dysprosium sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium sulfane is a chemical compound composed of the rare earth element dysprosium and sulfur. Dysprosium, with the atomic number 66, is a member of the lanthanide series and is known for its metallic silver luster. Sulfur, on the other hand, is a non-metal element known for its yellow crystalline form. The combination of these two elements forms dysprosium sulfane, which has unique properties and applications in various fields.
作用機序
Target of Action
Dysprosium sulfide, also known as dysprosium;sulfane or Dysprosium;sulfane, is a compound that primarily targets lanthanide cations . These cations play a crucial role in various biochemical and physical processes. For instance, they are involved in the formation of stable and rich structures when coordinated with certain ligands .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their properties. For instance, in the formation of lanthanide complexes, this compound interacts with lanthanide cations through a bridging bidentate mode, resulting in a distorted square-antiprism geometry . This interaction leads to the characteristic emission of dysprosium or europium cation under the excitation of ultraviolet light .
Biochemical Pathways
It is known that dysprosium, like other heavy rare-earth metals, exhibits a complex temperature-dependent magnetic structure . Dysprosium presents a hexagonal crystal structure at room temperature and undergoes a second-order transition from a paramagnetic phase to an antiferromagnetic phase at the Neel temperature .
Pharmacokinetics
It’s worth noting that most dysprosium compounds are soluble in water , which could potentially impact their bioavailability.
Result of Action
The result of this compound’s action can be observed in its effects on the properties of the targets it interacts with. For instance, the interaction of this compound with lanthanide cations results in the formation of complexes that exhibit characteristic emissions under ultraviolet light excitation . Additionally, this compound can influence the magnetic properties of dysprosium, affecting its transition from a paramagnetic phase to an antiferromagnetic phase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of lanthanide complexes and their subsequent properties can be affected by the temperature at which the reaction takes place . Furthermore, the solubility of dysprosium compounds in water suggests that the presence and properties of solvents in the environment could also influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction is typically carried out in a controlled atmosphere to prevent oxidation:
Dy+S→DyS
Industrial Production Methods: In industrial settings, dysprosium sulfane is often produced by reducing dysprosium oxide with hydrogen sulfide gas. This method ensures a high yield and purity of the product:
Dy2O3+3H2S→2DyS+3H2O
Types of Reactions:
- Dysprosium sulfane can undergo oxidation to form dysprosium oxide and sulfur dioxide:
Oxidation: 2DyS+3O2→2Dy2O3+2SO2
It can be reduced back to dysprosium metal and hydrogen sulfide gas:Reduction: DyS+H2→Dy+H2S
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at high temperatures.
Reducing Agents: Hydrogen gas at elevated temperatures.
Major Products Formed:
Oxidation: Dysprosium oxide and sulfur dioxide.
Reduction: Dysprosium metal and hydrogen sulfide gas.
科学的研究の応用
Dysprosium sulfane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique magnetic properties.
Medicine: Studied for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in the production of high-performance magnets and other advanced materials.
類似化合物との比較
Dysprosium Oxide: Another dysprosium compound with applications in ceramics and glass production.
Dysprosium Carbonate: Used in the preparation of dysprosium metal and other dysprosium compounds.
Dysprosium Sulfate: Utilized in various industrial processes and as a precursor for other dysprosium compounds.
Uniqueness of Dysprosium Sulfane: Dysprosium sulfane is unique due to its combination of dysprosium’s magnetic properties and sulfur’s chemical reactivity. This makes it particularly useful in applications requiring both magnetic and chemical functionalities.
特性
IUPAC Name |
dysprosium;sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3H2S/h;;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZQNORYPUNJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Dy].[Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2H6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12133-10-7 |
Source


|
| Record name | Dysprosium sulfide (Dy2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didysprosium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
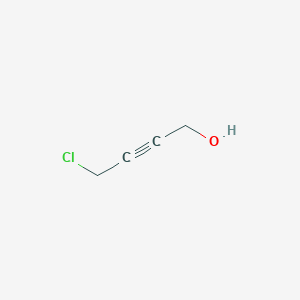
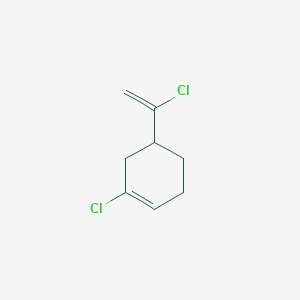

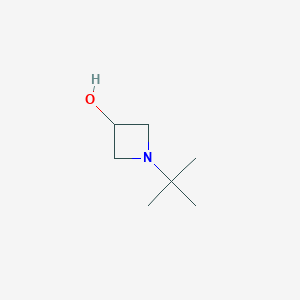

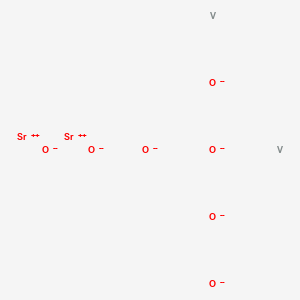

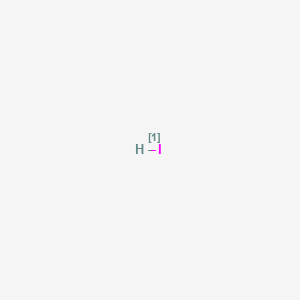
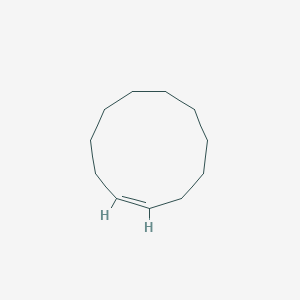
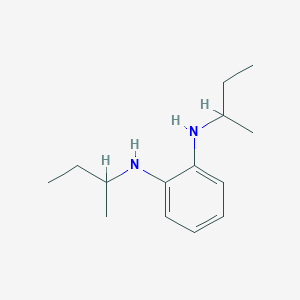
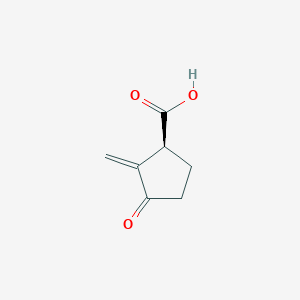
![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
